molecular formula C11H11NO3 B14089662 6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one

6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one

Cat. No.: B14089662
M. Wt: 205.21 g/mol
InChI Key: AVFOYYYCPRCUDJ-UHFFFAOYSA-N
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Description

6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one is a compound belonging to the class of coumarins, which are known for their diverse biological activities and applications in various fields Coumarins are naturally occurring phenolic substances made of fused benzene and α-pyrone rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one can be achieved through various synthetic routes. One common method involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts to form coumarins. For this specific compound, the reaction conditions typically involve the use of Lewis acids such as aluminum chloride or zinc chloride to facilitate the condensation process .

Industrial Production Methods

Industrial production of coumarin derivatives, including this compound, often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, green chemistry approaches, such as using environmentally friendly solvents and catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amino group can be reduced to form amines.

    Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the amino group can produce primary amines .

Scientific Research Applications

6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit DNA gyrase, an enzyme crucial for DNA replication in cancer cells. Additionally, its anti-inflammatory effects could be due to the inhibition of cyclooxygenase enzymes, which play a role in the inflammatory response .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-amino-7-(2-hydroxyethyl)-2H-chromen-2-one stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its amino and hydroxyl groups allow for diverse chemical modifications, making it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

6-amino-7-(2-hydroxyethyl)chromen-2-one

InChI

InChI=1S/C11H11NO3/c12-9-5-8-1-2-11(14)15-10(8)6-7(9)3-4-13/h1-2,5-6,13H,3-4,12H2

InChI Key

AVFOYYYCPRCUDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)OC2=CC(=C(C=C21)N)CCO

Origin of Product

United States

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